REACTION_CXSMILES
|
[CH2:1]([NH2:7])[CH:2]1[O:6][CH2:5][CH2:4][CH2:3]1.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([S:15](Cl)(=[O:17])=[O:16])=[CH:11][CH:10]=1.CCN(C(C)C)C(C)C>ClCCl>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([S:15]([NH:7][CH2:1][CH:2]2[CH2:3][CH2:4][CH2:5][O:6]2)(=[O:17])=[O:16])=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1CCCO1)N
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3.83 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5.14 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
For extraction
|
Type
|
ADDITION
|
Details
|
the reaction mixture is diluted with 150 ml of dichloromethane and 50 ml of water
|
Type
|
CUSTOM
|
Details
|
The organic layer is dried
|
Type
|
FILTRATION
|
Details
|
filtered with suction
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on flash silica gel (eluent: dichloromethane/0-5 vol. % ethanol)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)S(=O)(=O)NCC1OCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.33 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |